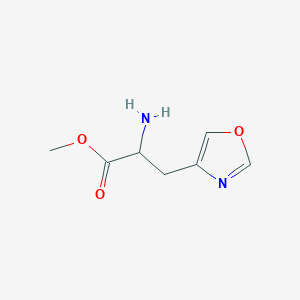

Methyl 2-amino-3-(1,3-oxazol-4-yl)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-amino-3-(1,3-oxazol-4-yl)propanoate is a compound that belongs to the class of oxazole derivatives Oxazole is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-3-(1,3-oxazol-4-yl)propanoate typically involves the cyclodehydration of appropriate precursors. One common method involves the acylation of 2-amino-1-phenylethanone with acetyl chloride, followed by cyclodehydration in sulfuric acid to form the oxazole ring . Another approach is the van Leusen oxazole synthesis, which utilizes tosylmethylisocyanides (TosMICs) as key intermediates .

Industrial Production Methods

Industrial production of oxazole derivatives often involves scalable processes that minimize the use of hazardous reagents. For example, the use of chlorosulfonic acid can be avoided by employing alternative cyclodehydration methods that reduce acidic waste and facilitate scaling .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(1,3-oxazol-4-yl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxazole-2-carboxylic acid derivatives.

Reduction: Reduction reactions can yield amino alcohols.

Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the oxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include oxazole-2-carboxylic acids, amino alcohols, and substituted oxazole derivatives, which have diverse applications in medicinal chemistry .

Scientific Research Applications

Methyl 2-amino-3-(1,3-oxazol-4-yl)propanoate has a wide range of applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme interactions and protein-ligand binding due to its heterocyclic structure.

Medicine: Oxazole derivatives, including this compound, have shown potential as antimicrobial, anticancer, and anti-inflammatory agents

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(1,3-oxazol-4-yl)propanoate involves its interaction with specific molecular targets. The oxazole ring can bind to various enzymes and receptors through non-covalent interactions, influencing biological pathways. For example, it can inhibit certain enzymes involved in cancer cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Oxazole: The parent compound with a simple oxazole ring.

Isoxazole: A structural isomer with the oxygen and nitrogen atoms at different positions.

Oxadiazole: Contains an additional nitrogen atom in the ring.

Uniqueness

Methyl 2-amino-3-(1,3-oxazol-4-yl)propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike simple oxazole or isoxazole, this compound has enhanced binding affinity to biological targets, making it more effective in medicinal applications .

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure allows it to participate in diverse reactions and interact with biological targets, making it a valuable tool in chemistry, biology, medicine, and industry.

Biological Activity

Methyl 2-amino-3-(1,3-oxazol-4-yl)propanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C7H10N2O3

Molecular Weight : 170.17 g/mol

IUPAC Name : this compound

SMILES Notation : COC(=O)C(CC1=CN=CO1)N

The compound features an oxazole ring, which is known to impart various biological properties due to its ability to interact with biological targets.

Synthesis

The synthesis of this compound typically involves cyclization reactions between α-amino acid esters and oxazole precursors. The reaction conditions often include dehydrating agents and catalysts to facilitate the cyclization process. In industrial settings, optimized methods are employed to achieve high yields and purity through continuous flow reactors and advanced purification techniques.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The oxazole moiety can bind to enzymes and receptors through non-covalent interactions, modulating various biochemical pathways. This binding can influence cellular processes such as proliferation, apoptosis, and immune responses .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. For instance, studies have shown that derivatives of oxazole compounds can inhibit the growth of various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with protein synthesis .

Anticancer Activity

Several studies have explored the anticancer potential of this compound. For example, in vitro assays demonstrated that this compound can induce apoptosis in cancer cell lines by activating caspase pathways. The compound's selectivity index (SI) was found to be favorable compared to conventional chemotherapeutic agents .

Case Studies

A notable study evaluated the effects of this compound on promastigote forms of Leishmania parasites. At concentrations as low as 25 µM, significant reductions in parasite viability were observed, with an IC50 value determined at approximately 32.9 µM. The compound not only inhibited growth but also enhanced macrophage function against intracellular amastigotes .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparative analysis was conducted:

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antimicrobial, anticancer |

| Oxazole | Structure | Limited activity |

| Isoxazole | Structure | Moderate antimicrobial |

| Oxadiazole | Structure | Anticancer properties |

This table highlights that while other oxazole derivatives exhibit some biological activity, this compound shows a broader spectrum of action.

Properties

Molecular Formula |

C7H10N2O3 |

|---|---|

Molecular Weight |

170.17 g/mol |

IUPAC Name |

methyl 2-amino-3-(1,3-oxazol-4-yl)propanoate |

InChI |

InChI=1S/C7H10N2O3/c1-11-7(10)6(8)2-5-3-12-4-9-5/h3-4,6H,2,8H2,1H3 |

InChI Key |

XSTXQLPDMJZUFH-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CC1=COC=N1)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.